[3-Bromo-4-(hexyloxy)phenyl]methanamine
Overview
Description
[3-Bromo-4-(hexyloxy)phenyl]methanamine is an organic compound with the molecular formula C13H20BrNO It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a bromine atom at the 3-position and a hexyloxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Bromo-4-(hexyloxy)phenyl]methanamine typically involves the bromination of 4-(hexyloxy)phenylmethanamine. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
[3-Bromo-4-(hexyloxy)phenyl]methanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The amine group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to reflux.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include aldehydes and ketones.
Reduction: Products include secondary and tertiary amines.
Scientific Research Applications
[3-Bromo-4-(hexyloxy)phenyl]methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-Bromo-4-(hexyloxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hexyloxy groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[3-Bromo-4-methoxyphenyl]methanamine: Similar structure but with a methoxy group instead of a hexyloxy group.
[3-Chloro-4-(hexyloxy)phenyl]methanamine: Similar structure but with a chlorine atom instead of a bromine atom.
[3-Bromo-4-(ethoxy)phenyl]methanamine: Similar structure but with an ethoxy group instead of a hexyloxy group.
Uniqueness
[3-Bromo-4-(hexyloxy)phenyl]methanamine is unique due to the presence of both the bromine and hexyloxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The hexyloxy group provides increased hydrophobicity, which can affect the compound’s solubility and interaction with biological membranes.
Properties
IUPAC Name |
(3-bromo-4-hexoxyphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO/c1-2-3-4-5-8-16-13-7-6-11(10-15)9-12(13)14/h6-7,9H,2-5,8,10,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXMBNSTCRJNSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)CN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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